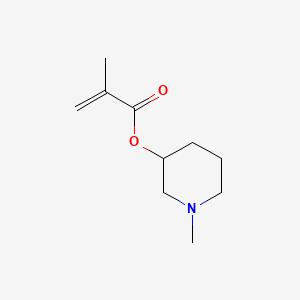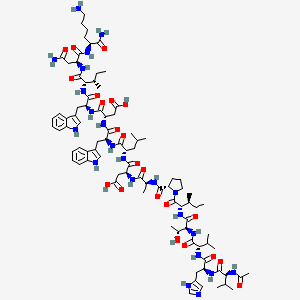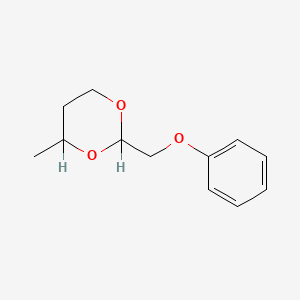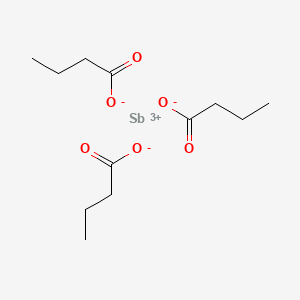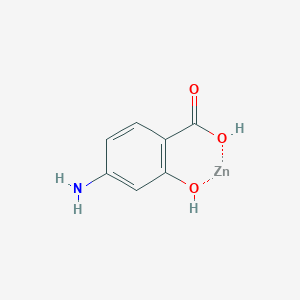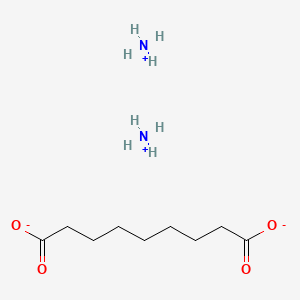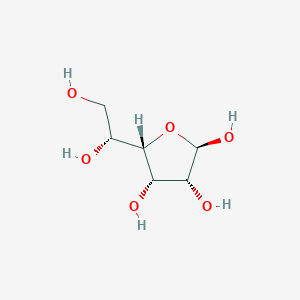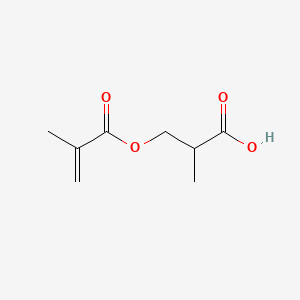
2-Carboxypropyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxypropyl methacrylate is an organic compound with the molecular formula C8H12O4. It is a methacrylate derivative, characterized by the presence of a carboxylic acid group and an ester group. This compound is used in various applications due to its unique chemical properties, including its ability to undergo polymerization and form copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of methacrylic acid with 3-hydroxypropionic acid in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of methacrylates, including 2-carboxypropyl methacrylate, often utilizes the acetone cyanohydrin (ACH) process. This process involves the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Carboxypropyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers and copolymers.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into methacrylic acid and 3-hydroxypropionic acid.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Esterification: Catalyzed by acids like sulfuric acid.
Hydrolysis: Typically performed under acidic or basic conditions.
Major Products:
Polymerization: Polymers and copolymers with various applications.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 3-hydroxypropionic acid.
Scientific Research Applications
2-Carboxypropyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Utilized in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for use in medical devices and tissue engineering.
Industry: Employed in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 2-carboxypropyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The compound can interact with biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
- 2-Hydroxyethyl methacrylate (HEMA)
- Ethylene glycol dimethacrylate (EGDMA)
- 2-Hydroxypropyl methacrylate (HPMA)
Comparison: 2-Carboxypropyl methacrylate is unique due to the presence of both a carboxylic acid group and an ester group, which allows for versatile chemical reactivity and polymerization behavior. Compared to similar compounds like HEMA and HPMA, it offers additional functionalization possibilities due to the carboxylic acid group .
Properties
CAS No. |
73850-50-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)8(11)12-4-6(3)7(9)10/h6H,1,4H2,2-3H3,(H,9,10) |
InChI Key |
JPVKGOUOYQMHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(=C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



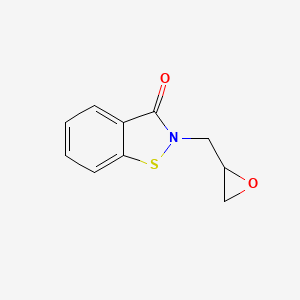
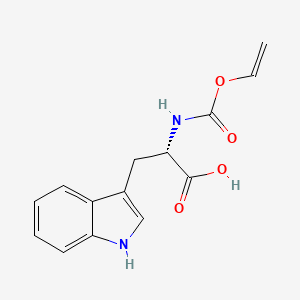
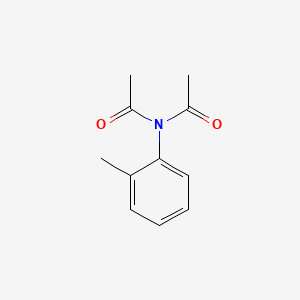
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
